

Chemical structure and stereochemistry of crinine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Crinine*

Cat. No.: B1220781

[Get Quote](#)

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of **Crinine**

Introduction

Crinine is a prominent member of the Amaryllidaceae family of alkaloids, a large group of structurally diverse natural products.^[1] First isolated and characterized in the 1950s from plants of the *Crinum* genus, it has since been identified in various other species within the Amaryllidaceae family.^[2] **Crinine** and its related alkaloids exhibit a range of notable biological activities, which has made them attractive targets for synthetic chemistry and potential leads in drug development.^{[1][3]} This guide provides a detailed examination of the chemical structure and absolute stereochemistry of **crinine**, supported by experimental data and methodologies.

Chemical Structure

Crinine is a pentacyclic alkaloid built upon the 5,10b-ethanophenanthridine ring system, which is also referred to as the crinane skeleton.^{[4][5]} This core scaffold consists of a cis-3a-aryloctahydroindole nucleus.^[6] The molecule features a complex, bridged framework that imparts significant conformational rigidity.

The chemical formula for **crinine** is $C_{16}H_{17}NO_3$, and it has a molecular weight of approximately 271.31 g/mol.^{[2][7]} The structure incorporates several key functional groups:

- An aromatic ring fused with a methylenedioxy group.

- A tertiary amine integrated into the bridged ring system.
- A secondary allylic alcohol on one of the saturated rings.
- An olefinic double bond.

The systematic IUPAC name for the naturally occurring **(-)-crinine** enantiomer is (1S,13R,15R)-5,7-dioxa-12-azapentacyclo[10.5.2.0^{1,13}.0^{2,10}.0^{4,8}]nonadeca-2,4(8),9,16-tetraen-15-ol.[2][7]

Stereochemistry and Absolute Configuration

The **crinine** molecule possesses a complex three-dimensional architecture with multiple stereocenters, leading to the possibility of various stereoisomers. The absolute configuration of the naturally occurring enantiomer, **(-)-crinine**, has been unequivocally established through X-ray crystallography and total synthesis efforts.[8][9]

The key stereochemical features are:

- A Quaternary Carbon Center: The construction of the sterically congested all-carbon quaternary center is a critical challenge in the total synthesis of **crinine**-type alkaloids.[9][10]
- Ring Junctions: The fusion of the multiple rings creates a defined and rigid conformation.
- Defined Substituent Orientations: The hydroxyl group and other substituents occupy specific spatial positions (axial/equatorial) relative to the ring system.

The absolute configuration, as defined by the Cahn-Ingold-Prelog priority rules, is specified in the IUPAC name.[11][12] The stereochemical descriptors (R/S) define the precise spatial arrangement of atoms at each chiral center.[12] The enantiomerically related series is known as the haemanthamine alkaloids.[4]

The conformation of the five rings in **(-)-crinine** has been described based on crystal structure data: the nitrogen-containing five-membered ring and the D ring adopt envelope conformations, while the A and B rings have distorted chair and half-chair conformations, respectively.[8]

Physicochemical and Crystallographic Data

Quantitative data for **crinine** is summarized in the tables below.

Table 1: Physicochemical Properties of **Crinine**

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₇ NO ₃	[2][7]
Molecular Weight	271.31 g/mol	[7]
InChIKey	RPAORVSEYNOMBR-IUIKQTSFSA-N	[7]
CAS Number	510-67-8	[2]
Appearance	Crystalline solid	[8]

Table 2: Crystallographic Data for (-)-**Crinine**

Parameter	Value	Source
Crystal System	Orthorhombic	[8]
Space Group	P2 ₁ 2 ₁ 2 ₁	[8]
a	6.040(1) Å	[8]
b	12.382(1) Å	[8]
c	17.861(2) Å	[8]
Z (molecules/unit cell)	4	[8]

Experimental Protocols for Structure Elucidation

The definitive determination of **crinine**'s complex structure and stereochemistry relies on a combination of spectroscopic and crystallographic techniques.

Single-Crystal X-ray Crystallography

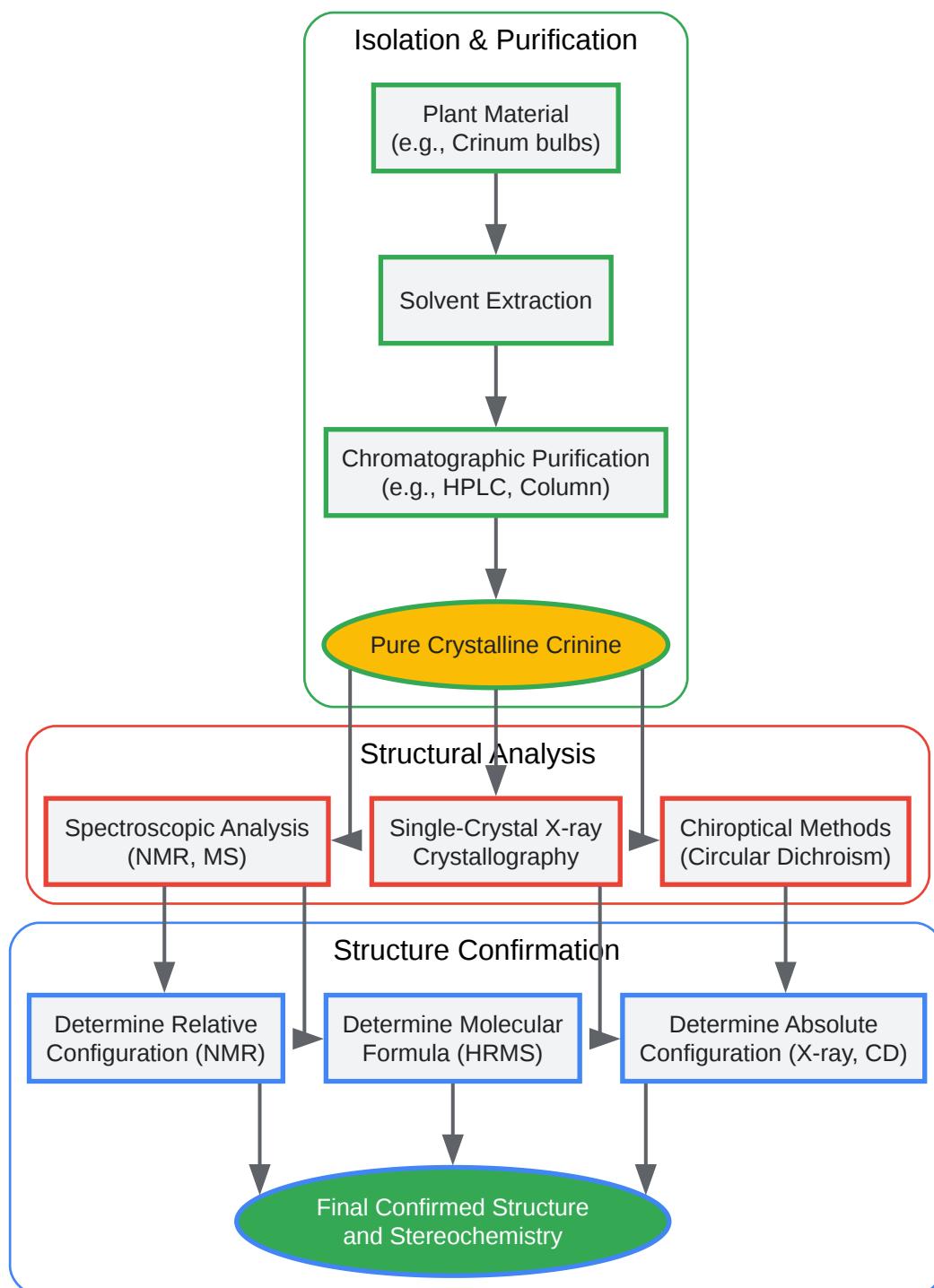
This is the most powerful method for determining the absolute three-dimensional structure of a crystalline molecule.[13][14]

Methodology:

- Crystallization: A pure sample of **crinine** is dissolved in a suitable solvent system, and crystals are grown through slow evaporation or vapor diffusion. This is often the most challenging step.[15]
- Data Collection: A single, high-quality crystal is selected, mounted on a goniometer, and cooled (typically in a liquid nitrogen stream).[14] It is then irradiated with a monochromatic beam of X-rays from a diffractometer.[15] As the crystal is rotated, a diffraction pattern of spots (reflections) is recorded by a detector.[13]
- Structure Solution and Refinement: The intensities and positions of the diffracted spots are analyzed to generate an electron density map of the molecule within the crystal lattice.[15] From this map, the positions of individual atoms are determined. Computational refinement is used to build a precise atomic model that best fits the experimental data.[8]

Spectroscopic Methods

While X-ray crystallography provides the ultimate proof of structure, spectroscopic methods are crucial for initial characterization, analysis in solution, and verification.


- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR provide information about the carbon-hydrogen framework. 2D NMR techniques (like COSY, HSQC, HMBC) are used to establish connectivity between atoms, while NOESY experiments help determine the relative configuration and spatial proximity of protons.[16]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular formula from the exact mass of the molecule.[16] Fragmentation patterns can provide clues about the structural components.
- Circular Dichroism (CD): Electronic circular dichroism (ECD) experiments are particularly useful for assigning the absolute configuration of chiral molecules in solution by comparing experimental spectra with computationally calculated spectra.[16]

Visualizations

Chemical Structure of (-)-Crinine

Caption: 2D representation of the (-)-**crinine** molecular structure.

Experimental Workflow for Structure Elucidation

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and structural elucidation of **crinine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Chemical Synthesis of the Crinine and Haemanthamine Alkaloids: Biologically Active and Enantiomerically-Related Systems that Serve as Vehicles for Showcasing New Methodologies for Molecular Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crinine - Wikipedia [en.wikipedia.org]
- 3. Crinine | CAS:510-67-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. The Chemical Synthesis of the Crinine and Haemanthamine Alkaloids: Biologically Active and Enantiomerically-Related Systems that Serve as Vehicles for Showcasing New Methodologies for Molecular Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemical Synthesis of the Crinine and Haemanthamine Alkaloids: Biologically Active and Enantiomerically-Related Systems that Serve as Vehicles for Showcasing New Methodologies for Molecular Assembly | MDPI [mdpi.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Crinine | C16H17NO3 | CID 398937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient syntheses of (–)-crinine and (–)-aspidospermidine, and the formal synthesis of (–)-minfiensine by enantioselective intramolecular dearomative cyclization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Absolute configuration - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mayo.edu [mayo.edu]
- 16. Gigantelline, gigantellinine and gigancrinine, cherylline- and crinine-type alkaloids isolated from *Crinum jagus* with anti-acetylcholinesterase activity - PubMed

[pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Chemical structure and stereochemistry of crinine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1220781#chemical-structure-and-stereochemistry-of-crinine\]](https://www.benchchem.com/product/b1220781#chemical-structure-and-stereochemistry-of-crinine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com